molecular formula C9H7N3O B8618575 6-(1H-pyrazol-1-yl)picolinaldehyde

6-(1H-pyrazol-1-yl)picolinaldehyde

Cat. No. B8618575
M. Wt: 173.17 g/mol
InChI Key: BSBJWZBKEYTLDC-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanol (295 mg; 1.68 mmol) in anh. DCE (6 ml) was treated with MnO2 (1.174 g; 13.51 mmol), and the resulting mixture was stirred at reflux, under nitrogen, for 2 h. After cooling to rt, the resulting reaction mixture was filtered over celite, and the separated solids were washed with DCM. The filtrate was concentrated to dryness under reduced pressure giving 6-(1H-pyrazol-1-yl)picolinaldehyde as an off-white solid. LC-MS (conditions C): tR=0.74 min.; [M+H]+: 173.88 g/mol.
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.174 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1>ClCCCl.O=[Mn]=O>[N:1]1([C:6]2[N:11]=[C:10]([CH:12]=[O:13])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
295 mg
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=CC(=N1)CO
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.174 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under nitrogen, for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over celite
WASH
Type
WASH
Details
the separated solids were washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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